molecular formula C7H5F4N B3019987 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine CAS No. 133564-25-7

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine

Cat. No. B3019987
CAS RN: 133564-25-7
M. Wt: 179.118
InChI Key: FCMIBLSGDPAPRD-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine is a reactant used in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine is C6H3F4N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine is a colorless to light yellow liquid . The average mass is 165.088 Da and the monoisotopic mass is 165.020157 Da .

Scientific Research Applications

Agrochemicals

TFMP derivatives play a crucial role in crop protection. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) stands out as a chemical intermediate for several crop-protection products . These compounds exhibit pesticidal properties due to the combination of fluorine’s physicochemical properties and the pyridine moiety.

Pharmaceuticals

Several TFMP derivatives find applications in pharmaceuticals. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The unique properties of TFMP contribute to its potential as a valuable building block in drug discovery .

Veterinary Products

In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, highlighting their relevance in animal health .

Chemical Intermediates

TFMP serves as an intermediate in the synthesis of various compounds. For instance, 2,3,5-DCTF is widely used as a chemical building block for crop-protection products .

Amination Reactions

2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in amination reactions, leading to the preparation of aminopyridines. These reactions are essential in organic synthesis and drug development .

Catalytic Ligand

TFMP derivatives serve as catalytic ligands. For example, they facilitate the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Safety and Hazards

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine is flammable and poses a moderate fire hazard when exposed to heat or flame . The vapor forms an explosive mixture with air and may travel a considerable distance to the source of ignition . It also causes skin irritation and serious eye irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-fluoro-6-methyl-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMIBLSGDPAPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine

CAS RN

133564-25-7
Record name 2-fluoro-6-methyl-4-(trifluoromethyl)pyridine
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